1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as MPBU, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPBU is a urea-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves the reaction of 4-(pyrrolidin-1-yl)but-2-yn-1-ol with 2-methoxyethyl isocyanate, followed by the addition of urea. The reaction is carried out under anhydrous conditions and in the presence of a suitable catalyst.
Starting Materials
4-(pyrrolidin-1-yl)but-2-yn-1-ol, 2-methoxyethyl isocyanate, Urea
Reaction
Step 1: 4-(pyrrolidin-1-yl)but-2-yn-1-ol is reacted with 2-methoxyethyl isocyanate in the presence of a suitable catalyst under anhydrous conditions to form 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea intermediate., Step 2: The intermediate is then treated with urea to form the final product, 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea., Step 3: The product is purified by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical And Physiological Effects
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is its potential as a multi-targeted anti-cancer agent. Additionally, 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has also been found to exhibit low toxicity, making it a promising candidate for further investigation. However, one of the limitations of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is its poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the investigation of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea. One potential avenue of research is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea and its potential applications in the treatment of various diseases. Finally, the development of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea derivatives with improved efficacy and selectivity may also be an area of future research.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is its use as an anti-cancer agent. Studies have shown that 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-17-11-7-14-12(16)13-6-2-3-8-15-9-4-5-10-15/h4-11H2,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGNYRGZKXRNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCN1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea |
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